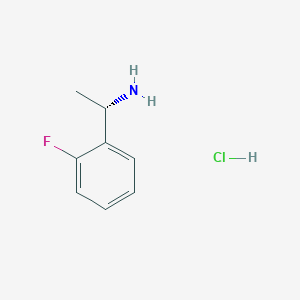
(S)-1-(2-Fluorophenyl)ethanamine hydrochloride
Descripción general
Descripción
Fluorinated phenylethanamines are a class of compounds that often have biological activity. They contain a two-carbon ethanamine chain attached to a phenyl ring that has been substituted with a fluorine atom .
Synthesis Analysis
The synthesis of similar fluorinated compounds often involves the reaction of a Grignard reagent with a fluorobenzonitrile, followed by various other reactions .Molecular Structure Analysis
The molecular structure of a compound like this would consist of a two-carbon chain (ethanamine) attached to a phenyl ring (a six-carbon ring) with a fluorine atom attached .Aplicaciones Científicas De Investigación
Synthesis and Characterization
(S)-1-(2-Fluorophenyl)ethanamine hydrochloride is of significant interest in synthetic chemistry, particularly in the development of novel pharmaceuticals and materials. Research in this area often focuses on the synthesis of complex molecules for therapeutic applications. A key aspect of the research involves exploring new synthetic methodologies for incorporating fluorine atoms or fluorinated groups into bioactive compounds, as fluorine's unique properties can significantly influence the biological activity, stability, and bioavailability of pharmaceuticals. Studies have demonstrated various synthetic strategies for fluoroalkylation reactions in aqueous media, highlighting the importance of environmental concerns in organic synthesis. These methodologies aim for efficient incorporation of fluorinated groups into target molecules under mild, environmentally friendly conditions, showing the versatility and potential of this compound and related compounds in medicinal chemistry and green chemistry applications (Song et al., 2018).
Molecular Imaging and Diagnostics
Another critical area of research involving this compound relates to its applications in molecular imaging and diagnostics. Fluorophores, molecules that can re-emit light upon light excitation, play a vital role in these technologies. The research has been directed towards improving the sensitivity, specificity, and safety of fluorescent probes for in vivo imaging, which is crucial for early disease diagnosis, monitoring disease progression, and evaluating treatment efficacy. Studies have reviewed the toxicity of organic fluorophores used in molecular imaging, emphasizing the need for safe and effective probes for clinical applications. The data suggests that while many fluorophores show potential due to their optical properties, their safety profile is paramount to ensure their utility in biological systems without adverse effects (Alford et al., 2009).
Fluorescence-Based Techniques
Fluorescence-based techniques, including fluorescence spectroscopy and fluorescence lifetime imaging microscopy (FLIM), have seen considerable advancements thanks to compounds like this compound. These techniques are invaluable for studying the molecular and cellular processes in real-time, providing insights into the dynamic biological systems at the molecular level. The development and application of FLIM, in particular, have been significantly influenced by the properties of fluorophores derived from or related to this compound. FLIM allows for the detection of fluorescence lifetime changes, offering a robust method for observing the environment around fluorophores without the interference from the concentration effects, thus enhancing the resolution of molecular interactions and processes in cells (Datta et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(1S)-1-(2-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZXQPGVPSHAAZ-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B3098206.png)


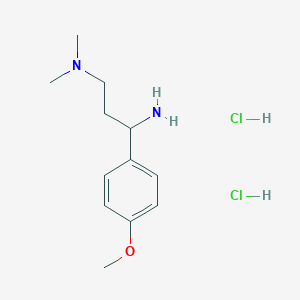
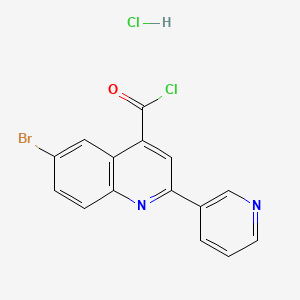
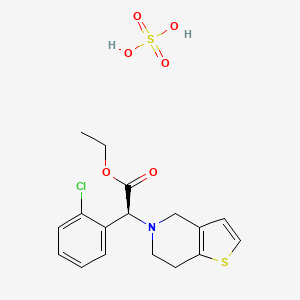
![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)
![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)
![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)
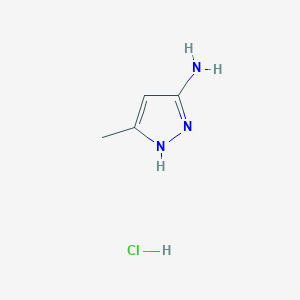


![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)
